molecular formula C4H6Cl2O4S B13888111 4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide

4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B13888111
M. Wt: 221.06 g/mol
InChI Key: RIWLWZZVVQCXJG-UHFFFAOYSA-N
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Description

4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide: is an organic compound with the molecular formula C4H6Cl2O4S. This compound is characterized by the presence of two chloromethyl groups attached to a dioxathiolane ring, which also contains a dioxide group. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of chloromethylating agents with dioxathiolane derivatives. One common method includes the use of formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl groups onto the dioxathiolane ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of hydroxymethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of thioethers or amines.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxymethyl derivatives.

Scientific Research Applications

4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its ability to act as an electrophile due to the presence of chloromethyl groups. These groups can react with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the dioxide group, which enhances its electrophilic nature.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(chloromethyl)biphenyl: Another compound with chloromethyl groups, used in the synthesis of polymers and as an intermediate in organic synthesis.

    4,5-Bis(bromomethyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with bromomethyl groups, exhibiting different reactivity due to the presence of bromine.

Uniqueness

4,5-Bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide is unique due to its specific ring structure and the presence of both chloromethyl and dioxide groups, which confer distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWLWZZVVQCXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(OS(=O)(=O)O1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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